molecular formula C17H18O B1355460 4-n-Butylbenzophenone CAS No. 55363-57-0

4-n-Butylbenzophenone

Cat. No.: B1355460
CAS No.: 55363-57-0
M. Wt: 238.32 g/mol
InChI Key: AWWLSUFHHFWRRD-UHFFFAOYSA-N
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Description

4-n-Butylbenzophenone is a chemical compound with the molecular formula C17H18O . It is also known by its synonyms: this compound, Methanone, (4-butylphenyl)phenyl-, and (4-Butylphenyl)(phenyl)methanone .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 . The molecular weight is 238.33 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.33 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Electrochemical Reduction Studies

4-n-Butylbenzophenone has been studied in the context of electrochemical reduction processes. In a study by Silvester et al. (2006), reductions of nitrobenzene and 4-nitrophenol were explored using a gold microelectrode in an ionic liquid medium. This research contributes to understanding the electrochemical behaviors of nitro compounds, which can inform various industrial and environmental applications (Silvester et al., 2006).

Ultrasound-Assisted Organic Synthesis

The preparation of 1-butoxy-4-nitrobenzene from 4-nitrophenol using ultrasound irradiation was investigated by Harikumar and Rajendran (2014). This study highlights the potential for employing ultrasound in organic synthesis, offering insights into more efficient and sustainable chemical processes (Harikumar & Rajendran, 2014).

Environmental Analysis Techniques

Ye et al. (2008) developed a sensitive method for measuring various environmental phenols, including butylbenzophenone, in human milk. This research is crucial for assessing human exposure to these compounds and their potential health risks (Ye et al., 2008).

Fluorescent Probe Development

Wang et al. (2012) described the design of a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, which can discriminate thiophenols over aliphatic thiols. This probe can potentially be used in environmental and biological sciences for the sensitive detection of thiophenols in water samples (Wang et al., 2012).

Analgesic and Anti-inflammatory Applications

Research by Siddiq et al. (2022) focused on the N-(4t-Butylbenzoyl)-p-Aminophenol compound, synthesized from p-aminophenol and 4t-Butylbenzoyl chloride. The study emphasized the compound's potential as an anti-inflammatory analgesic, providing insights into its physical and chemical characteristics (Siddiq et al., 2022).

Safety and Hazards

While specific safety data for 4-n-Butylbenzophenone is not available, it’s important to handle all chemicals with care. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future directions of synthetic chemistry, including the study of compounds like 4-n-Butylbenzophenone, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally benign processes .

Properties

IUPAC Name

(4-butylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWLSUFHHFWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556627
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55363-57-0
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.8 g (0.02 mole) of benzoic acid chloride was dissolved in 30 ml of carbon disulfide and then, 4.0 g (0.03 mole) of anhydrous aluminum chloride was added to the solution. A 2.68 g (0.02 mole) of n-butyl benzene was further added to the mixture with stirring, and the reaction was carried out at room temperature for 18 hours. Carbon disulfide was distilled off from the reaction mixture and water was added and the reaction product was extracted with benzene. The benzene phase was separated and washed with 1N-NaOH and with water and was dried with anhydrous sodium sulfate. The solvent was distilled off to obtain a pale yellow oily product. The oily product was distilled under a reduced pressure to obtain 4.6 g of 4-n-butyl benzophenone having a boiling point of 184° to 188° C./6 mmHg. (yield of 96.8%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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